N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine
Brand Name: Vulcanchem
CAS No.: 88237-47-2
VCID: VC20148893
InChI: InChI=1S/C18H25NOSi/c1-21(2,3)20-16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3
SMILES:
Molecular Formula: C18H25NOSi
Molecular Weight: 299.5 g/mol

N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine

CAS No.: 88237-47-2

Cat. No.: VC20148893

Molecular Formula: C18H25NOSi

Molecular Weight: 299.5 g/mol

* For research use only. Not for human or veterinary use.

N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine - 88237-47-2

Specification

CAS No. 88237-47-2
Molecular Formula C18H25NOSi
Molecular Weight 299.5 g/mol
IUPAC Name N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine
Standard InChI InChI=1S/C18H25NOSi/c1-21(2,3)20-16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3
Standard InChI Key XJICPIBCSVUABI-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)OCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine, reflects its intricate substitution pattern. The central methanamine nitrogen is bonded to a benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2), a phenyl group (C6H5\text{C}_6\text{H}_5), and a trimethylsilyloxy methyl moiety ((CH3)3Si-O-CH2\text{(CH}_3\text{)}_3\text{Si-O-CH}_2) . This arrangement introduces steric hindrance and electronic effects that influence reactivity.

Table 1: Key Identifiers and Descriptors

PropertyValueSource
CAS Number88237-47-2
Molecular FormulaC18H25NOSi\text{C}_{18}\text{H}_{25}\text{NOSi}
Molecular Weight299.5 g/mol
Exact Mass299.1705 Da
Topological Polar SA12.5 Ų

Synthesis and Characterization

Optimization Challenges

Key challenges include managing steric bulk during silylation and ensuring regioselectivity. The Royal Society of Chemistry’s protocol for synthesizing silyl ethers highlights the use of imidazole as a catalyst to enhance reaction efficiency . For this compound, optimizing reaction temperature (e.g., 0°C to room temperature) and solvent polarity (e.g., dichloromethane) may improve yields .

Physicochemical Properties

Table 2: Predicted Physical Properties

PropertyValueBasis
Boiling Point~155°C (extrapolated)Analog data from
Density0.8–1.0 g/cm³Similar silyl amines
LogP (Partition Coeff.)2.74 (estimated)Computed data

Applications and Industrial Relevance

Role in Organic Synthesis

Silyl-protected amines are pivotal in multistep syntheses, where they act as intermediates in the formation of pharmaceuticals and agrochemicals. The trimethylsilyloxy methyl group in this compound could serve as a temporary protecting group for amines, enabling selective functionalization of other sites . For example, in peptide synthesis, such groups prevent unwanted side reactions during coupling steps .

Future Research Directions

Expanding Synthetic Methodologies

Developing catalytic asymmetric routes to enantiomerically pure forms of this compound could unlock applications in chiral catalysis. Transition-metal-catalyzed silylation or photochemical methods may offer greener alternatives to current protocols .

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